molecular formula C11H7ClN4 B8530719 1-(6-Chloropyrimidin-4-yl)benzimidazole

1-(6-Chloropyrimidin-4-yl)benzimidazole

Cat. No.: B8530719
M. Wt: 230.65 g/mol
InChI Key: PLKBUVWFBDTDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyrimidin-4-yl)benzimidazole is a heterocyclic compound featuring a benzimidazole core fused with a chlorinated pyrimidine ring. This structural motif is significant in medicinal and agrochemical research due to the pharmacophoric properties of both benzimidazole and pyrimidine moieties. Benzimidazoles are known for their broad-spectrum bioactivities, including antimicrobial, anticancer, and antifungal effects, while pyrimidine derivatives often participate in nucleic acid metabolism and enzyme inhibition .

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

1-(6-chloropyrimidin-4-yl)benzimidazole

InChI

InChI=1S/C11H7ClN4/c12-10-5-11(14-6-13-10)16-7-15-8-3-1-2-4-9(8)16/h1-7H

InChI Key

PLKBUVWFBDTDIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC(=NC=N3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The bioactivity and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns and attached heterocycles. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of 1-(6-Chloropyrimidin-4-yl)benzimidazole and Analogues
Compound Name Core Structure Key Substituents Biological Activity
This compound Benzimidazole + pyrimidine Cl at pyrimidine C6 Potential kinase inhibition, antifungal
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine Pyrimidine + benzimidazole Br at C4, OCH₃ at C2, phenyl at C6 Chelation with metals (e.g., in catalysis)
6-(2-Chloro-5-fluoropyrimidin-4-yl)-benzimidazole Benzimidazole + pyrimidine Cl at C2, F at C5, additional F and methyl groups Enhanced lipophilicity, possible anticancer
Benzimidazole-triazole hybrids (e.g., 114a–114l) Benzimidazole + triazole Variable R groups (e.g., NO₂, CH₃) Antitubercular, antifungal (MIC = 25 μg/mL)
Selumetinib sulfate Benzimidazole + pyrimidine + triazine SO₄²⁻ salt, pyrazolyl group MEK inhibition (cancer therapy)

Physicochemical Properties

  • Solubility : The chloro and pyrimidine groups in this compound may reduce aqueous solubility compared to hydroxylated analogues (e.g., BM1–BM3 in ) but improve membrane permeability .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ’s compounds) exhibit higher thermal degradation thresholds, whereas chlorinated variants may show moderate stability .

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